molecular formula C16H18N4O B2561723 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421504-96-2

1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2561723
CAS No.: 1421504-96-2
M. Wt: 282.347
InChI Key: WGMKRNPEEGMXCS-UHFFFAOYSA-N
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Description

1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. This molecule features a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, a heterocyclic scaffold of significant pharmacological interest due to its established antibacterial and antifungal properties . The compound is chemically classified as a urea derivative, functionalized with an allyl group and a phenyl linker connecting it to the heterocyclic system. The molecular framework of this compound is of high research value because the pyrrolo[1,2-a]imidazole scaffold has been demonstrated to yield quaternary salts with a broad spectrum of activity against clinically relevant pathogens, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and the fungus Cryptococcus neoformans . This makes derivatives of this chemotype valuable tools for investigating new approaches to combat antimicrobial resistance (AMR), a critical global health threat exacerbated by the rise of multidrug-resistant bacterial and fungal strains . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel quaternary salts, which are a promising class of compounds for developing new anti-infective agents . The presence of the urea functional group and the allyl substituent offers versatile points for further chemical modification, allowing for structure-activity relationship (SAR) studies and the optimization of pharmacological properties such as potency, selectivity, and toxicity. This product is intended for laboratory research purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMKRNPEEGMXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea and related compounds:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Biological Activity/Application Reference
This compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 3-Phenyl, 1-allylurea Alkylation/urea coupling Not explicitly reported
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole 3-Methyl-1-phenyl, 1-ethylurea Phase-transfer catalysis Antimicrobial (inferred from class)
2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 4-Methylthiophenyl, 4-pyridyl Reversible competitive inhibition Cyclooxygenase (COX) inhibition
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate (171a) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 7-Acetate (chiral ester) Catalytic enantioselective synthesis Catalyst for C-acylation
1-Benzyl-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (4) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 3-Phenyl, 1-benzyl (quaternary salt) Alkylation in ethyl acetate Antibacterial/antifungal

Key Observations:

Core Structure Variations: The target compound shares the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with compounds 171a and 4, but differs in substituents. For example, compound 4 has a benzyl group and a quaternary ammonium salt, enhancing its polarity and ionic character, which correlates with its antibacterial activity .

Functional Group Impact :

  • The allylurea group distinguishes the target compound from urea derivatives like 9a (ethylurea with pyrazole core). Pyrazole-based ureas (e.g., 9a) are often associated with antimicrobial activity due to their heterocyclic aromaticity and hydrogen-bonding capacity .
  • The 3-phenyl substitution on the pyrroloimidazole core is shared with compound 4, but the absence of a quaternary ammonium group in the target compound may reduce its ionic interactions with biological targets compared to 4’s chloride salt .

Biological Activity Trends: Pyrroloimidazole derivatives exhibit diverse activities. For instance, compound 171a serves as a chiral catalyst in enantioselective reactions , while the methylthiophenyl-pyridyl analogue acts as a COX inhibitor via radical scavenging .

Synthetic Flexibility :

  • The allyl group’s introduction (vs. benzyl or ethyl) may offer synthetic advantages, such as milder reaction conditions or compatibility with click chemistry for further functionalization .

Biological Activity

1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS Number: 1421504-96-2) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a urea moiety linked to a pyrrolo-imidazole derivative, which is significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

The molecular formula of this compound is C16_{16}H18_{18}N4_4O, with a molecular weight of 282.34 g/mol. Its structure includes a fused pyrrole and imidazole ring system, which contributes to its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its anticancer properties. The following sections detail the findings from recent studies.

Antiproliferative Activity

A significant focus has been on the compound's antiproliferative effects against cancer cell lines. In vitro studies have demonstrated that derivatives similar to this compound exhibit notable inhibitory activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer).

CompoundCell LineIC50_{50} (μM)
This compoundA549TBD
This compoundHCT-116TBD
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

Note: Specific IC50_{50} values for the compound are to be determined through further experimental studies.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies suggest that the urea structure can form hydrogen bonds with active sites in target proteins such as BRAF kinase. This interaction is crucial for inhibiting cell proliferation in cancer models.

Case Studies

Case Study 1: In Vitro Evaluation
In an experimental setup using MTT assays, various derivatives were tested for their antiproliferative activity against selected cancer cell lines. The results indicated that modifications in substituents on the pyridinyl ring significantly affected the potency of these compounds.

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted to understand how different substituents influence biological activity. It was observed that certain substitutions enhanced binding affinity and inhibitory potency against BRAF kinase.

Q & A

Q. What are the common synthetic routes for preparing 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea, and what are their key reaction conditions?

The compound can be synthesized via two primary methods:

  • Method A : Reacting an amine (e.g., 4а-і) with an azide (e.g., 3а-d) in anhydrous toluene under reflux for 1 hour, followed by crystallization from an ethanol–acetic acid mixture .
  • Method B : Coupling amines (e.g., 4a,e,f,h) with pyrazolooxazinones (e.g., 6а-d) in chloroform under reflux for 2 hours, followed by solvent removal and crystallization .
    Key considerations include solvent choice (toluene/chloroform), reflux duration, and purification via recrystallization.

Q. Which spectroscopic techniques are typically employed to confirm the structure of this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to verify the allyl, urea, and pyrroloimidazole moieties.
  • IR spectroscopy to identify functional groups like the urea carbonyl (C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns .

Q. What are the known biological activities of structurally related pyrroloimidazole derivatives?

Analogous compounds exhibit antibacterial and antifungal properties. For example, 3-aryl-pyrroloimidazolium chlorides show activity against Staphylococcus aureus and Candida albicans . These activities are attributed to the heterocyclic core and substituent effects on membrane permeability.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Solvent selection : Use anhydrous toluene to reduce side reactions like hydrolysis.
  • Catalyst screening : Explore phase-transfer catalysts to enhance coupling efficiency .
  • Purification : Employ column chromatography (e.g., silica gel) after recrystallization to isolate high-purity product .
  • Analytical monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for pyrroloimidazole-urea hybrids?

  • Dose-response studies : Re-evaluate activity across a broader concentration range to confirm potency thresholds.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., allyl vs. aryl groups) to isolate structure-activity relationships (SAR) .
  • Mechanistic assays : Use target-specific assays (e.g., enzyme inhibition) to differentiate direct effects from off-target interactions .

Q. How can computational modeling aid in predicting the environmental fate of this compound?

  • QSAR models : Predict biodegradation and toxicity using parameters like logP and topological polar surface area .
  • Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) to assess persistence .
  • Ecotoxicity profiling : Cross-reference with databases like Project INCHEMBIOL to identify analogs with known ecological impacts .

Q. What experimental design principles should guide pharmacological studies of this compound?

  • In vitro models : Use cell lines with validated expression of target proteins (e.g., kinases) to assess specificity.
  • Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .
  • Longitudinal studies : Monitor chronic toxicity in animal models over 6–12 months to evaluate cumulative effects .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Target hypothesis : Link the urea moiety to known pharmacophores for kinase inhibition or GPCR modulation .
  • Pathway mapping : Use systems biology tools (e.g., KEGG pathways) to identify downstream effects of pyrroloimidazole interactions .
  • Cross-disciplinary validation : Collaborate with environmental chemists to assess compound stability under physiological vs. ecological conditions .

Methodological Considerations

  • Synthetic challenges : Optimize azide-amine coupling efficiency by adjusting stoichiometry (1:1.2 molar ratio) and reaction time .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .
  • Ethical compliance : Adhere to guidelines for handling bioactive compounds, including proper waste disposal and institutional review board approvals for in vivo studies .

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